N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methylethanediamide
Description
N'-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-N-methylethanediamide is a synthetic organic compound featuring a piperidine core substituted with a 2-methoxyethyl group at the 1-position. The ethanediamide moiety is linked via a methylene bridge to the piperidin-4-yl group, with a methyl group attached to the nitrogen of the ethanediamide. The 2-methoxyethyl substituent may enhance solubility and pharmacokinetic properties compared to bulkier or more lipophilic groups (e.g., benzyl or aryl substituents) seen in related compounds .
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N'-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-methyloxamide |
InChI |
InChI=1S/C12H23N3O3/c1-13-11(16)12(17)14-9-10-3-5-15(6-4-10)7-8-18-2/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17) |
InChI Key |
PATUYBCUTWLEBW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)CCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methylethanediamide involves multiple steps, including the functionalization of unsaturated intermediates. One common method involves the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methylethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium, rhodium, and other transition metals. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different piperidine derivatives, while reduction reactions can lead to the formation of more stable compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 326 Da. Its structure includes a piperidine ring, which is known for its biological activity. The presence of the methoxyethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Pharmacological Applications
-
Muscarinic Receptor Agonism
- A notable application of compounds similar to N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methylethanediamide is their role as muscarinic M1 receptor agonists. Research has shown that modifications in the piperidine structure can lead to selective agonism, which is crucial for developing drugs targeting cognitive functions and memory enhancement .
- Serotonin Receptor Modulation
- Cognitive Enhancement
Table 1: Summary of Research Findings on Piperidine Derivatives
Synthetic Applications
The synthesis of this compound can be achieved through various organic reactions, including reductive amination and alkylation processes. Researchers have developed new methodologies to enhance the efficiency of synthesizing piperidine derivatives, which could facilitate the production of this compound for further studies .
Mechanism of Action
The mechanism of action of N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s distinct features include:
- 1-(2-Methoxyethyl)piperidin-4-yl group : Enhances hydrophilicity and metabolic stability compared to 1-benzyl or 1-arylpiperidine derivatives.
- N-Methylethanediamide linkage : Provides a compact, polar functional group distinct from bulkier amides (e.g., N-phenylpropionamide in ).
Comparative Analysis of Piperidine Derivatives
Functional and Pharmacological Insights
- Solubility and Bioavailability : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to 1-benzylpiperidine derivatives (e.g., ), which are more lipophilic and prone to metabolic oxidation .
- Receptor Binding: Unlike W-18/W-15 (sulfonamide-based opioid analogs) or fentanyl (4-piperidinyl propanamide), the ethanediamide group in the target compound may favor interactions with non-opioid targets, such as enzymes or transporters .
- Therapeutic Potential: Structural analogs like Goxalapladib () demonstrate activity in atherosclerosis, suggesting the target compound could share metabolic or anti-inflammatory applications .
Biological Activity
N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methylethanediamide, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including binding affinities, receptor interactions, and implications for therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₈N₂O
- Molecular Weight : 182.26 g/mol
1. Receptor Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinity towards various receptors, particularly dopamine receptors. For instance, a related compound demonstrated a Ki value of 54 nM for the dopamine D2 receptor in competitive displacement assays, suggesting potential utility in neuropharmacology .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Docking studies have indicated that it may form stable interactions with the dopamine D2 receptor, potentially influencing dopaminergic signaling pathways. The presence of a methoxyethyl group is believed to enhance lipophilicity, facilitating better membrane permeability and receptor interaction .
1. Neuropharmacology
Given its receptor affinity, this compound may have implications for treating disorders associated with dopaminergic dysregulation, such as schizophrenia or Parkinson's disease. The modulation of dopamine pathways is crucial in these conditions, and compounds with high affinity for D2 receptors could serve as therapeutic agents.
2. Case Studies and Research Findings
A study focusing on similar piperidine derivatives highlighted their effectiveness in modulating neurotransmitter systems. For example, the introduction of various substituents on the piperidine ring has been shown to alter binding affinities significantly, suggesting a structure-activity relationship that could be exploited for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
